molecular formula C12H21NO B8696089 (4-Methoxyadamantan-1-YL)methanamine

(4-Methoxyadamantan-1-YL)methanamine

Cat. No. B8696089
M. Wt: 195.30 g/mol
InChI Key: HQHATJRPHSWUDE-UHFFFAOYSA-N
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Patent
US08440720B2

Procedure details

To 16A (30 mg, 0.10 mmol) in was added HBr (30% in HOAc) 1 mL and the mixture was stirred at rt for 2 h. Ether (10 mL×2) was added and the resulting precipitate was collected and dried under vacuum to give the title compound as hydrogen bromide salts (16). LC-MS (ESR): m/z=196 [M+H]+.
Name
16A
Quantity
30 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(OC(=O)[NH:7][CH2:8][C:9]12[CH2:18][CH:13]3[CH2:14][CH:15]([CH2:17][CH:11]([CH:12]3[O:19][CH3:20])[CH2:10]1)[CH2:16]2)(C)(C)C.Br>CCOCC>[CH3:20][O:19][CH:12]1[CH:13]2[CH2:18][C:9]3([CH2:8][NH2:7])[CH2:16][CH:15]([CH2:17][CH:11]1[CH2:10]3)[CH2:14]2

Inputs

Step One
Name
16A
Quantity
30 mg
Type
reactant
Smiles
C(C)(C)(C)OC(NCC12CC3C(C(CC(C1)C3)C2)OC)=O
Name
Quantity
1 mL
Type
reactant
Smiles
Br
Step Two
Name
Quantity
10 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at rt for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the resulting precipitate was collected
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COC1C2CC3(CC(CC1C3)C2)CN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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